molecular formula C13H15N3O2 B8599348 4-[4-(Dimethylamino)benzoyl]-5-methyl-1,3-dihydro-2H-imidazol-2-one CAS No. 77671-28-4

4-[4-(Dimethylamino)benzoyl]-5-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B8599348
CAS RN: 77671-28-4
M. Wt: 245.28 g/mol
InChI Key: IKNGZHKAQKSTKD-UHFFFAOYSA-N
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Patent
US04405635

Procedure details

A mixture of 11.0 g (0.05 mole) of 1,3-dihydro-4-(4-fluorobenzoyl)-5-methyl-2H-imidazol-2-one, 100 ml of 30% aqueous solution of dimethylamine and 200 ml of ethanol is heated in a pressure bomb at 130°-135° C. for 22 hours. The mixture is cooled, the solid is collected and recrystallized from isopropanol-water to give the title compound. M.P. >310° C. λ(max)(methanol) 364 nm (ε=23,300).
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[NH:9][C:10](=[O:14])[NH:11][C:12]=2[CH3:13])=[O:7])=[CH:4][CH:3]=1.[CH3:17][NH:18][CH3:19]>C(O)C>[CH3:17][N:18]([CH3:19])[C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[NH:9][C:10](=[O:14])[NH:11][C:12]=2[CH3:13])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated in a pressure bomb at 130°-135° C. for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solid is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol-water

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.